molecular formula C16H16O2 B13953334 1-Phenylethyl phenylacetate CAS No. 56961-74-1

1-Phenylethyl phenylacetate

Cat. No.: B13953334
CAS No.: 56961-74-1
M. Wt: 240.30 g/mol
InChI Key: RVPFKYFDINHICG-UHFFFAOYSA-N
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Description

Classification and Significance of Esters in Organic Chemistry

Esters are a vital class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to another alkyl or aryl group. ebsco.com They are formed through a process called esterification, a reaction between a carboxylic acid and an alcohol. ebsco.comfiveable.me This versatile functional group is a cornerstone of organic chemistry, with esters serving as crucial intermediates in synthetic transformations and as foundational building blocks for more complex molecules. numberanalytics.comsolubilityofthings.com

The significance of esters spans numerous domains:

Nature's Fragrance and Flavor: Many of the pleasant smells and tastes found in fruits and flowers are attributable to the presence of volatile esters. steme.org For example, isoamyl acetate (B1210297) is responsible for the characteristic scent of bananas. ebsco.com

Industrial Applications: Esters are widely used in the production of perfumes, flavorings, solvents, and plasticizers. solubilityofthings.comsteme.org They are also key components in the manufacturing of polymers, most notably polyesters, which have widespread applications in textiles and plastics. ebsco.comnumberanalytics.com

Biological Importance: In biological systems, esters are fundamental to processes like energy storage (in the form of fatty acid esters) and cellular signaling. numberanalytics.com Furthermore, many pharmaceuticals, including the widely used analgesic aspirin (B1665792) (acetylsalicylic acid), are esters. ebsco.com

Fundamentals of Chirality and Stereoisomerism in Chemical Compounds

Stereoisomers are molecules that share the same molecular formula and connectivity of atoms but differ in the three-dimensional arrangement of those atoms in space. libretexts.orgyoutube.com A particularly fascinating subset of stereoisomerism is chirality, a property of an object that makes it non-superimposable on its mirror image. libretexts.org Think of your hands – they are mirror images of each other but cannot be perfectly overlapped.

In chemistry, a molecule is considered chiral if it is not identical to its mirror image. libretexts.org These non-superimposable mirror images are called enantiomers. iosrjournals.org The most common source of chirality in organic molecules is the presence of a chiral center, which is typically a carbon atom bonded to four different groups. iosrjournals.orgkhanacademy.org Such a carbon is also referred to as an asymmetric carbon.

The concept of chirality is of paramount importance in biological systems and pharmacology. Often, only one enantiomer of a chiral drug is biologically active, while the other may be inactive or even cause harmful side effects. mst.edu This underscores the critical need for methods to synthesize and separate enantiomers.

Structural Analysis of 1-Phenylethyl Phenylacetate (B1230308)

1-Phenylethyl phenylacetate is an ester with the chemical formula C₁₆H₁₆O₂. ontosight.ai It is synthesized from the reaction of 1-phenylethanol (B42297) and phenylacetic acid. ontosight.aiscentree.co The structure consists of a phenylacetate group attached to a 1-phenylethyl group through an ester linkage. ontosight.ai

Chemical Structure of this compound
Figure 1: Chemical Structure of this compound

Identification of the Chiral Center

Upon examining the structure of this compound, we can identify a chiral center. The carbon atom in the 1-phenylethyl group that is bonded to the oxygen atom of the ester linkage is attached to four different substituents:

A phenyl group (-C₆H₅)

A methyl group (-CH₃)

A hydrogen atom (-H)

The phenylacetoxy group (-O-C(=O)CH₂C₆H₅)

The presence of this chiral center means that this compound can exist as a pair of enantiomers.

Stereochemical Nomenclature (R/S Configuration)

To distinguish between the two enantiomers of this compound, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign an R (rectus, Latin for right) or S (sinister, Latin for left) configuration to the chiral center. This systematic nomenclature provides an unambiguous way to describe the three-dimensional arrangement of the atoms.

The assignment of R/S configuration is a fundamental concept in stereochemistry, allowing chemists to differentiate between enantiomers and understand their distinct properties and interactions. For instance, research has demonstrated the one-pot synthesis of (R)-1-phenylethyl acetate, a closely related chiral ester, highlighting the importance of controlling stereochemistry in synthesis. researchgate.net

Overview of Research Domains Applicable to Chiral Esters

The study and application of chiral esters like this compound are prominent in several research areas:

Asymmetric Synthesis: A major focus of modern organic chemistry is the development of methods for enantioselective synthesis, which is the synthesis of a specific enantiomer of a chiral compound. rsc.orgmonash.edust-andrews.ac.uk This is often achieved using chiral catalysts or auxiliaries. researchgate.net

Enzymatic Resolutions: Enzymes, being chiral molecules themselves, can exhibit high stereoselectivity. They are often used in kinetic resolutions to separate a racemic mixture (a 50:50 mixture of enantiomers) by selectively catalyzing the reaction of one enantiomer, leaving the other unreacted. scirp.orgnih.govgoogle.com For example, lipases are commonly used for the resolution of racemic alcohols to produce enantiomerically pure esters. scirp.orgresearchgate.net

Chiral Recognition and Separation: The development of analytical techniques to distinguish between and separate enantiomers is crucial. mst.edu Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, is a powerful tool for this purpose. mdpi.commdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents can also be used to differentiate between enantiomers. researchgate.net

Materials Science: Chiral molecules, including esters, are being investigated for the development of advanced materials with unique optical and electronic properties, such as chiral liquid crystals. acs.orgacs.org

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₆O₂ ontosight.ai
Molecular Weight 240.30 g/mol sigmaaldrich.com
Appearance Colorless to pale yellow liquid or solid chemicalbook.comhekserij.nl
Melting Point 26.5 - 28 °C sigmaaldrich.comchemicalbook.com
Boiling Point 325 °C sigmaaldrich.comchemicalbook.com
Density 1.082 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Solubility Soluble in alcohol, insoluble in water chemicalbook.comcymitquimica.com
Odor Sweet, floral, rosy, with a honey-like note chemicalbook.comhekserij.nl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56961-74-1

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-phenylethyl 2-phenylacetate

InChI

InChI=1S/C16H16O2/c1-13(15-10-6-3-7-11-15)18-16(17)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3

InChI Key

RVPFKYFDINHICG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies

Chemical Synthesis Approaches

The principal chemical route to 1-phenylethyl phenylacetate (B1230308) is direct esterification, a cornerstone of organic synthesis. This method, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org

The direct esterification of 1-phenylethanol (B42297) with phenylacetic acid is an equilibrium-controlled process. organic-chemistry.org To drive the reaction toward the formation of the desired ester, 1-phenylethyl phenylacetate, it is common to either use an excess of one of the reactants or remove the water formed during the reaction. organic-chemistry.org

Reaction Scheme: Direct esterification of 1-phenylethanol with phenylacetic acid

Figure 1: General reaction for the synthesis of this compound.

The efficiency of the esterification process is highly dependent on several key parameters, including temperature, the molar ratio of reactants, and the choice of solvent. For the synthesis of phenylacetic acid esters, optimizing these conditions is crucial for achieving high yields.

In studies on the esterification of phenylacetic acid, it has been observed that increasing the reaction temperature can significantly improve the yield, up to an optimal point. For instance, in reactions catalyzed by the solid acid Amberlyst-15, increasing the temperature to 110°C resulted in a yield of approximately 80%. aascit.org Further increases in temperature, however, led to a decrease in yield. aascit.org The molar ratio of alcohol to acid is also a critical factor. Using a molar excess of the alcohol can shift the equilibrium towards the product side, thereby increasing the ester yield. aascit.org Solvent-free conditions are often preferred from an environmental and economic perspective, with one of the reactants, typically the alcohol, being used in excess to also serve as the reaction medium. aascit.org

ParameterOptimized ConditionOutcome
Temperature 110°CMaximizes yield without promoting side reactions or decomposition. aascit.org
Molar Ratio (Alcohol:Acid) 5:1Shifts equilibrium to favor product formation, leading to higher conversion. aascit.org
Solvent Solvent-free (excess alcohol)Offers a greener and more economical process. aascit.org

Direct Esterification Reactions

Catalyst Systems for Enhanced Yield and Selectivity
Mineral Acid Catalysis

Concentrated sulfuric acid (H₂SO₄) is a commonly used homogeneous catalyst for the esterification of phenylacetic acid with phenylethyl alcohol. lookchem.com As a strong Brønsted acid, it protonates the carbonyl oxygen of the phenylacetic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the 1-phenylethanol. organic-chemistry.org While effective in accelerating the reaction, the use of sulfuric acid presents challenges in terms of separation from the reaction mixture and potential for side reactions, such as dehydration of the alcohol, particularly at elevated temperatures. rug.nl

Lewis Acid Catalysis

Lewis acids have emerged as effective catalysts for esterification reactions, often offering milder reaction conditions and improved selectivity compared to mineral acids. rug.nl Zirconium-based catalysts, in particular, have shown significant promise. In the synthesis of 2-phenylethyl 2-phenylacetate, a structurally similar ester, a recyclable zirconocene (B1252598) complex has been used to achieve a high yield of 95%. nih.govacs.org This reaction was carried out at 80°C, demonstrating the efficacy of this Lewis acid catalyst under relatively moderate conditions. nih.govacs.org Another notable Lewis acid, zirconium(IV) chloride (ZrCl₄), is recognized for its high efficiency and reusability in acetylation reactions of various alcohols, proceeding under solvent-free conditions with excellent chemoselectivity. researchgate.netresearchgate.net

CatalystReactantsConditionsYield
Zirconocene ComplexPhenylacetic acid, 2-Phenylethanol (B73330)80°C, 24h95% nih.govacs.org
Zirconium(IV) chlorideAlcohols, Acetic AnhydrideRoom Temp, Solvent-freeExcellent researchgate.net
Solid Acid Catalysis

Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions, aligning with the principles of green chemistry. aascit.org Montmorillonite (B579905) clays (B1170129), particularly those exchanged with metal cations like aluminum (Al³⁺), have proven to be effective catalysts for the esterification of phenylacetic acid with various phenols and alcohols. researchgate.netresearchgate.net For instance, Al³⁺-exchanged montmorillonite has demonstrated higher activity compared to other metal-exchanged clays in the synthesis of p-cresyl phenylacetate, achieving a 67% conversion. researchgate.net

Amberlyst-15, a sulfonic acid-based ion-exchange resin, is another effective solid acid catalyst. In the esterification of phenylacetic acid, it has been shown to produce yields of around 80% under optimized conditions (110°C, excess alcohol). aascit.org The catalytic activity of these solid acids is attributed to their Brønsted and/or Lewis acid sites on the surface. rsc.org

CatalystReactantsConditionsYield/Conversion
Al³⁺-MontmorillonitePhenylacetic acid, p-CresolReflux, 6h67% Conversion researchgate.net
Amberlyst-15Phenylacetic acid, various alcohols110°C, 240 min~80% Yield aascit.org

Transesterification Routes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. tu-clausthal.de This method is often preferred over direct esterification from a carboxylic acid, as some acids may have low solubility in organic solvents. tu-clausthal.de For the synthesis of this compound, this would typically involve reacting an ester of phenylacetic acid (e.g., methyl phenylacetate) with 1-phenylethanol.

Base-catalyzed transesterification is a common and efficient method for synthesizing esters. srsintl.com The reaction mechanism involves a strong base deprotonating the alcohol, which in this case is 1-phenylethanol, to form a more nucleophilic alkoxide ion. srsintl.comsrsbiodiesel.com This alkoxide then attacks the electrophilic carbonyl carbon of the starting ester (e.g., methyl phenylacetate), leading to a tetrahedral intermediate. srsbiodiesel.com This intermediate subsequently collapses, eliminating the original alkoxide (e.g., methoxide) and forming the desired this compound. srsbiodiesel.commasterorganicchemistry.com

A critical factor for the success of this reaction is the absence of water, as its presence can lead to the saponification (hydrolysis) of the ester, an undesirable side reaction that reduces the product yield. srsintl.comsrsbiodiesel.com Common catalysts for this process are strong bases, often chosen for their efficacy and cost-effectiveness. srsbiodiesel.com

Table 1: Common Catalysts in Base-Catalyzed Transesterification

Catalyst Formula Type Key Considerations
Sodium Hydroxide (B78521) NaOH Strong Base Cost-effective, but water presence leads to saponification. srsintl.comsrsbiodiesel.com
Potassium Hydroxide KOH Strong Base Similar to NaOH, effective and widely used. srsintl.comsrsbiodiesel.com
Sodium Methoxide NaOCH₃ Strong Base Often used when methanol (B129727) is a reactant or solvent. srsbiodiesel.com

Enzymatic methods offer a green and highly selective alternative for ester synthesis. Lipases, a class of hydrolase enzymes, are widely used in organic media to catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity. scirp.orgthieme-connect.de In the context of this compound synthesis, a lipase (B570770) would catalyze the reaction between racemic 1-phenylethanol and an acyl donor, such as an ester of phenylacetic acid (a process also known as enzymatic kinetic resolution, detailed in 2.1.3.2).

The enzyme selectively acylates one enantiomer of the alcohol at a much higher rate than the other. For instance, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is highly effective in this type of transformation. scirp.orgscielo.br The choice of solvent, acyl donor, and temperature are crucial parameters that influence the reaction's yield and enantioselectivity. scirp.org While many studies focus on vinyl acetate (B1210297) as the acyl donor to produce 1-phenylethyl acetate, the same principle applies when using a phenylacetate ester to yield the target compound. scirp.orgscielo.brmdpi.com

Stereoselective Chemical Synthesis

The synthesis of enantiomerically pure esters like (R)- or (S)-1-phenylethyl phenylacetate is of significant interest. This is achieved by leveraging the chirality of the 1-phenylethanol precursor through various stereoselective strategies.

Asymmetric synthesis can be achieved using non-enzymatic chiral catalysts. These catalysts create a chiral environment that favors the acylation of one enantiomer of a racemic alcohol over the other. A notable example involves the use of a sterically demanding phosphine (B1218219) as an asymmetric acyl-transfer catalyst. thieme-connect.de In a kinetic resolution process, this chiral catalyst can selectively facilitate the esterification of one enantiomer of 1-phenylethanol, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. thieme-connect.de For the resolution of 1-phenylethanol, such a process has been shown to be highly enantioselective, favoring the formation of the (R)-ester. thieme-connect.de

Kinetic resolution (KR) is a widely employed method to separate enantiomers of a racemic mixture. In the case of 1-phenylethanol, this is most commonly achieved through enzyme-catalyzed enantioselective acylation. rsc.org A lipase is used to selectively convert one of the alcohol's enantiomers into an ester, while leaving the other enantiomer largely unreacted. scielo.brrsc.org The primary drawback of this method is its theoretical maximum yield of 50% for a single enantiomer of the product ester, as the other half of the starting material remains as the unreacted alcohol. scielo.br

Numerous lipases have been successfully used for the kinetic resolution of 1-phenylethanol. The reaction conditions are optimized to maximize both the conversion rate and the enantiomeric excess (ee) of the product. mdpi.comrsc.org

Table 2: Selected Studies on Kinetic Resolution of 1-Phenylethanol

Lipase/Catalyst Acyl Donor Solvent Conversion (%) Product ee (%) Reference
Novozym 435 Isopropenyl acetate Toluene ~50 94 rsc.orgrsc.org
Burkholderia cepacia Lipase Vinyl acetate n-heptane / [EMIM][BF4] 40.8 98.9 mdpi.com
CALB Vinyl acetate Hexane 43 (isolated yield) >99 scielo.br
Acylase I Vinyl acetate Hexane - High stereoselectivity nih.gov

Note: The product in these studies is typically 1-phenylethyl acetate, but the principles are directly applicable to the synthesis of this compound by substituting the acyl donor.

To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) is employed. This advanced strategy combines the enantioselective enzymatic reaction with an in situ racemization of the unreacted alcohol enantiomer. scielo.brrsc.org A second catalyst, known as a racemization agent, is added to the mixture. This agent continuously converts the slow-reacting enantiomer back into the racemic mixture, making it available for the enzyme to transform. rsc.org This allows for a theoretical yield of up to 100% of a single, enantiomerically pure ester. scielo.br

Successful DKR of 1-phenylethanol has been achieved using a combination of a lipase (commonly Novozym 435) and a racemization catalyst, which can be an organometallic complex or a solid acid resin. rsc.orgresearchgate.net

Table 3: Examples of Dynamic Kinetic Resolution (DKR) Systems for 1-Phenylethanol

Lipase Racemization Catalyst Acyl Donor Conversion (%) Product ee (%) Reference
Novozym 435 Ruthenium complex (Shvo's catalyst) Isopropenyl acetate >95 >99 rsc.org
Novozym 435 Ruthenium complex 4-Chlorophenyl acetate 80 (isolated yield) 99 thieme-connect.de
CALB Niobium phosphate (B84403) hydrate (B1144303) (NbOPO₄·nH₂O) Vinyl acetate 92 85 scielo.br
Novozym 435 Acid Resin CD8604 Vinyl butyrate (B1204436) >99 92 researchgate.net

Note: The product in these studies is typically an acetate or butyrate ester, but the DKR systems are applicable to producing this compound with an appropriate acyl donor.

Chiral Auxiliary-Mediated Synthesis

The asymmetric synthesis of this compound can be achieved using chiral auxiliaries, which are chemical compounds temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. numberanalytics.com This method is a cornerstone of asymmetric synthesis, allowing for the preparation of enantiomerically enriched products. numberanalytics.com The auxiliary is attached to the substrate, directs the stereoselective formation of the desired product, and is subsequently removed. numberanalytics.com

While specific documented examples for the synthesis of this compound via this exact method are not prevalent, the principles are widely applied to structurally similar molecules. For instance, chiral auxiliaries like pseudoephedrine are used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, which are precursors to esters. harvard.edu Similarly, α-phenylethylamine (α-PEA) is a well-known chiral auxiliary used in the synthesis of various biologically active compounds. mdpi.com The general approach involves reacting a prochiral enolate with an electrophile in the presence of a chiral ligand, such as a chiral bidentate lithium amide, to induce asymmetry. researchgate.net Another strategy involves the dynamic kinetic resolution of α-bromo esters mediated by a chiral auxiliary like (S)-mandelate. semanticscholar.org A key advantage of this methodology is the ability to achieve high diastereoselectivities, which, after cleavage of the auxiliary, translate into high enantiomeric excesses of the final product. numberanalytics.comharvard.edu

Biocatalytic Synthesis and Biotransformation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral esters like this compound. This approach utilizes enzymes or whole microbial cells to catalyze reactions with high efficiency and stereospecificity under mild conditions. nih.govjabonline.in

Enzymatic Esterification

Enzymatic esterification, particularly through kinetic resolution of racemic 1-phenylethanol, is a well-established method for synthesizing enantiomerically pure this compound. researchgate.net This process typically involves the use of lipases, which are hydrolases that can catalyze ester synthesis in non-aqueous environments. nih.gov

The most effective and widely studied biocatalyst for this transformation is Lipase B from the yeast Candida antarctica (CALB). doi.orgd-nb.info It is commonly used in an immobilized form, most notably as Novozym 435, where the enzyme is adsorbed onto a macroporous acrylic resin. d-nb.infoscirp.orgnih.gov This immobilization enhances the enzyme's stability and allows for easy separation and reuse, which is crucial for industrial applications. researchgate.net Novozym 435 has demonstrated high reactivity and selectivity in the esterification of 1-phenylethanol with an acyl donor like phenylacetic acid or its esters. scirp.orgresearchgate.netresearcher.life The reaction involves the kinetic resolution of racemic 1-phenylethanol, where the enzyme selectively acylates one enantiomer at a much faster rate, leading to an enantiomerically enriched ester product and the unreacted alcohol enantiomer. psu.edu

The defining characteristic of the lipase-catalyzed synthesis of this compound is the enzyme's high enantioselectivity. Candida antarctica lipase B (CALB) exhibits a strong preference for the (R)-enantiomer of 1-phenylethanol. researchgate.net This selectivity is quantified by the enantiomeric ratio (E-value), which is a measure of how effectively the enzyme discriminates between the two enantiomers. For the CALB-catalyzed resolution of 1-phenylethanol, E-values are consistently reported to be very high, often exceeding 200, which signifies excellent selectivity. nih.govresearchgate.net This high E-value allows for the production of (R)-1-phenylethyl acetate with a very high enantiomeric excess (ee) of over 99%. nih.gov The unreacted (S)-1-phenylethanol can also be recovered with high optical purity. doi.org The hydrolytic activity of CALB can also be used to resolve racemic 1-phenylethyl acetate, producing (R)-1-phenylethanol with an ee of over 99%. researchgate.netresearchgate.net

Table 1: Enantioselectivity of Lipases in the Resolution of 1-Phenylethanol

EnzymeReaction TypePreferred EnantiomerProductProduct ee (%)E-value
Aspergillus oryzae Lipase (AOL)Transesterification(R)-1-phenylethanol(R)-1-phenylethyl acetate>99>200
Bacillus sp. Esterase (BSE01281)Transesterification(R)-1-phenylethanol(R)-1-phenylethyl acetate>99-
Bacillus sp. Esterase (BSE01281)Hydrolysis(S)-1-phenylethyl acetate(R)-1-phenylethanol>99-
Candida antarctica Lipase B (CALB)Transesterification(R)-1-phenylethanol(R)-1-phenylethyl acetate->200

To maximize the yield and efficiency of the biocatalytic synthesis of this compound, several process parameters are optimized.

Solvent: The choice of organic solvent significantly affects lipase activity. nih.gov Non-polar solvents like n-hexane and n-heptane are often preferred, with n-hexane showing yields up to 58.45% in some studies. scirp.org Dimethyl sulfoxide (B87167) (DMSO) has been noted to enhance enantioselectivity when used as a cosolvent in THF. researchgate.net

Temperature: Lipase activity is temperature-dependent. The optimal temperature for Novozym 435 in this reaction is typically between 40°C and 60°C. scirp.orgnih.gov One study found the optimal reaction temperature to be 60°C. scirp.org

Substrate Ratio: The molar ratio of the alcohol to the acyl donor influences the reaction equilibrium. While various ratios are explored, equimolar ratios are common starting points for optimization. scirp.orgresearchgate.net

Enzyme Loading: The concentration of the biocatalyst impacts the reaction rate. An optimal loading of Novozym 435 was found to be 40 mg/mL in one study using n-hexane as the solvent. scirp.org

Table 2: Optimized Conditions for Novozym 435-Catalyzed Synthesis of 1-Phenylethyl Acetate

ParameterOptimized ValueSolventReference
Enzyme Novozym 435n-Hexane scirp.org
Temperature 60°Cn-Hexane scirp.org
Enzyme Loading 40 mg/mLn-Hexane scirp.org
Substrate (Alcohol) 100 mmol/mL (1-phenylethanol)n-Hexane scirp.org
Acyl Donor 500 mmol/L (vinyl acetate)n-Hexane scirp.org
Yield (after 24h) 61.49%n-Hexane scirp.org

Whole-Cell Biotransformation

Whole-cell biotransformation utilizes entire microbial cells as the catalyst, which can be more cost-effective than using purified enzymes as it bypasses the need for enzyme isolation and purification. nih.govresearchgate.net Recombinant Escherichia coli has been engineered to perform cascade biotransformations to produce valuable chemicals. nih.govresearchgate.netgoogle.com For instance, L-phenylalanine can be converted into phenylacetic acid (PAA) using engineered E. coli with a conversion of 87.1%. nih.govresearchgate.net This biosynthesized PAA can then be esterified with 2-phenylethanol (also producible via biotransformation) using a lipase to yield phenethyl phenylacetate with a high conversion of 96.3%. nih.govresearchgate.net Similarly, genetically engineered yeast strains, such as Saccharomyces cerevisiae, have been developed to overexpress alcohol acetyltransferase genes, enabling them to produce phenylethyl acetate at high yields from precursors like 2-phenylethanol. google.com Photobiocatalysts, such as cyanobacteria, have also been used for the enantioselective hydrolysis of racemic 1-phenylethyl acetate. mdpi.com

Utilization of Microbial Systems for Precursor Synthesis (e.g., Phenylacetic Acid from L-Phenylalanine)

Microbial systems present a viable pathway for the production of key precursors required for the synthesis of this compound, such as phenylacetic acid (PAA). The biotransformation of L-phenylalanine to PAA is a well-documented process in various microorganisms.

Yeast species, particularly from the genus Yarrowia, have demonstrated the ability to metabolize L-phenylalanine to PAA with high selectivity, especially under aerobic conditions. mdpi.com For instance, Yarrowia lipolytica (DSM 8218) has been identified as a suitable microorganism for this conversion, exhibiting high chemical selectivity (PAA/PE > 99/1) and a good biotransformation yield of 53%. mdpi.com This process is significant because PAA obtained through microbial conversion of natural L-phenylalanine can be classified as a natural flavor according to European and US regulations. mdpi.comdntb.gov.ua

The biosynthesis of PAA from L-phenylalanine in microorganisms like bacteria and fungi is believed to primarily occur through a pathway involving the transamination of phenylalanine to phenylpyruvate, followed by decarboxylation and subsequent oxidation of phenylacetaldehyde (B1677652). researchgate.net Additionally, a two-step bioproduction process has been explored where Saccharomyces cerevisiae first converts L-phenylalanine to 2-phenylethanol, which is then transformed into PAA by Gluconobacter oxydans. researchgate.net This dual reactor membrane hybrid system allows for the continuous production and separation of the intermediate and final products. researchgate.net

Bacterial genera such as Pseudomonas and Comamonas are also capable of producing PAA from phenylalanine. google.com For example, Pseudomonas cepacia ATCC 25416 can be cultured and then used to ferment racemic or L-phenylalanine to yield PAA. google.com

Table 1: Microbial Systems for Phenylacetic Acid (PAA) Synthesis from L-Phenylalanine

MicroorganismPrecursorProductKey Findings
Yarrowia lipolytica (DSM 8218)L-PhenylalaninePhenylacetic AcidHigh chemical selectivity (>99/1 PAA/PE) and 53% biotransformation yield. mdpi.com
Saccharomyces cerevisiae & Gluconobacter oxydansL-PhenylalaninePhenylacetic AcidTwo-step process: S. cerevisiae produces 2-phenylethanol, which is oxidized to PAA by G. oxydans. researchgate.net
Pseudomonas cepacia (ATCC 25416)PhenylalaninePhenylacetic AcidFermentation process using the cultured organism to convert phenylalanine to PAA. google.com
Cascade Bioreactions for Multi-Step Synthesis

A notable example is the development of enzymatic cascades to convert L-phenylalanine into valuable aromatic compounds. nih.gov For instance, a five-enzyme cascade has been engineered in Escherichia coli for the production of phenylacetic acid (PAA) from L-phenylalanine, achieving a conversion of over 99% and producing 6.76 g/L of PAA. nih.govresearchgate.net Similarly, a six-enzyme cascade can synthesize phenethyl acetate (PEA) from L-phenylalanine. researchgate.netnih.gov

The biosynthesized PAA can then be esterified with 2-phenylethanol (also derivable from sugar) using lipases to produce phenethyl phenylacetate (PE-PA), with reported conversions as high as 96.3%. researchgate.netnih.gov This demonstrates a complete biosynthetic route from renewable feedstocks to the final ester product.

Another approach involves a one-pot synthesis of R-1-phenylethyl acetate starting from acetophenone (B1666503). This process utilizes a combination of three different catalysts: a hydrogenation catalyst (e.g., PdZn/Al₂O₃) to convert acetophenone to 1-phenylethanol, a lipase for the acylation of R-1-phenylethanol, and a racemization catalyst (e.g., Ru/Al₂O₃) for the S-1-phenylethanol. researchgate.netabo.fi This chemoenzymatic cascade highlights the integration of metal and biocatalysts to achieve a specific stereoisomer of the target ester. researchgate.net

Table 2: Cascade Bioreactions for Aromatic Compound Synthesis

Starting MaterialTarget ProductKey Enzymes/CatalystsOrganism/SystemConversion/Yield
L-PhenylalaninePhenylacetic Acid (PAA)Five-enzyme cascadeRecombinant E. coli>99% conversion, 6.76 g/L PAA nih.govresearchgate.net
L-PhenylalaninePhenethyl Acetate (PEA)Six-enzyme cascadeRecombinant E. coli83.1% conversion, 13.6 g/L PEA researchgate.netnih.gov
Phenylacetic Acid & 2-PhenylethanolPhenethyl Phenylacetate (PE-PA)LipasesIn vitro96.3% conversion, 4.6 g/L PE-PA researchgate.netnih.gov
AcetophenoneR-1-Phenylethyl AcetatePdZn/Al₂O₃, Lipase, Ru/Al₂O₃One-pot reaction32% selectivity at 48% conversion researchgate.net

Investigation of Inferred Biosynthetic Pathways in Natural Sources

The precursors of this compound, namely 1-phenylethanol and phenylacetic acid, are naturally occurring compounds found in various plants. Understanding their biosynthetic pathways provides insight into the natural formation of this ester.

Pathways leading to 1-Phenylethanol

1-Phenylethanol (1-PE) is a volatile organic compound contributing to the floral aroma of many plants, including tea (Camellia sinensis). mdpi.comnih.gov Its biosynthesis is thought to proceed from L-phenylalanine.

In plants, a proposed pathway for 1-PE formation involves the conversion of L-phenylalanine to cinnamic acid, which is then transformed through several steps to acetophenone. frontiersin.org Acetophenone then serves as the direct precursor to 1-PE, a reaction catalyzed by an acetophenone reductase. frontiersin.org Studies on tea flowers have shown that they contain enzymes capable of converting acetophenone to 1-PE, with a preference for the formation of the (R)-enantiomer. mdpi.comnih.gov This suggests the presence of specific enzymes, likely alcohol dehydrogenases, that perform this reduction. mdpi.com In microorganisms, various alcohol dehydrogenases have been identified that can convert acetophenone to either (S)-1-PE or (R)-1-PE, indicating a diversity of enzymes capable of this transformation. mdpi.com

Pathways leading to Phenylacetic Acid

Phenylacetic acid (PAA) is recognized as a natural auxin in plants, and its biosynthesis originates from the amino acid L-phenylalanine. oup.combiorxiv.orgnih.gov Several pathways for PAA formation have been proposed, paralleling those of the well-known auxin, indole-3-acetic acid (IAA). oup.comnih.gov

The primary route is believed to involve the conversion of L-phenylalanine to phenylpyruvic acid (PPA). oup.combiorxiv.orgnih.gov This can be followed by the action of enzymes from the YUCCA family of flavin-containing monooxygenases, which convert PPA to PAA. nih.gov

Secondary pathways for PAA biosynthesis in plants include:

The conversion of L-phenylalanine to phenylacetaldehyde (PAAld) by phenylacetaldehyde synthase. oup.combiorxiv.org PAAld is then oxidized to PAA, a reaction that may be catalyzed by aldehyde dehydrogenases. oup.combiorxiv.org

The conversion of L-phenylalanine to phenylethylamine by aromatic amino acid decarboxylases. oup.combiorxiv.org

A minor, stress-activated pathway that proceeds through phenylacetaldoxime. oup.combiorxiv.org

In microorganisms, the Ehrlich pathway is a significant route for the catabolism of amino acids, including L-phenylalanine. researchgate.net In yeast, this pathway involves the conversion of L-phenylalanine to phenylpyruvate, which is then decarboxylated to phenylacetaldehyde. jmb.or.kr Phenylacetaldehyde can then be either reduced to 2-phenylethanol or oxidized to phenylacetic acid. researchgate.net

Chemical Reactivity and Transformation Pathways

Reduction Reactions

The reduction of 1-phenylethyl phenylacetate (B1230308) can be directed towards the ester functional group to yield alcohols or towards the aromatic rings.

The selective reduction of the ester group in 1-phenylethyl phenylacetate yields two alcohol products: 1-phenylethanol (B42297) and 2-phenylethanol (B73330). This transformation typically requires the use of strong reducing agents like lithium aluminum hydride (LiAlH₄), as catalytic hydrogenation under mild conditions that reduce alkenes would generally not affect the ester group.

The production of these alcohols is also of interest in biocatalysis. Enzymatic cascades have been developed to synthesize 2-phenylethanol and its derivatives from precursors like L-phenylalanine. researchgate.netnih.gov While not a direct reduction of the ester, these biotechnological routes highlight the significance of the alcohol products. nih.gov For example, a one-pot biotransformation using recombinant Escherichia coli can produce 5.95 g/L of 2-phenylethanol from L-phenylalanine with a 97% conversion rate. researchgate.netnih.gov

Aromatic rings are generally resistant to catalytic hydrogenation under conditions that readily reduce alkene double bonds. libretexts.org To hydrogenate the phenyl rings of this compound to their corresponding cyclohexane (B81311) derivatives (1-cyclohexylethyl cyclohexylacetate), more forcing conditions or highly active catalysts are necessary. libretexts.org

Effective catalytic systems for aromatic ring hydrogenation include:

Platinum catalysts with hydrogen gas at high pressures (several hundred atmospheres). libretexts.org

More active catalysts such as rhodium on carbon. libretexts.org

A cooperative system using heterogeneous rhodium-platinum (Rh/Pt) bimetallic nanoparticles and a Lewis acid catalyst like scandium triflate can hydrogenate aromatic rings under mild conditions (1 atmosphere H₂, <50°C). jst.go.jp

This advanced catalytic system has been shown to be up to 30 times more effective than conventional methods for hydrogenating sterically hindered or electron-rich aromatic compounds. jst.go.jp The general order of reactivity for metals in the hydrogenation of aromatic rings is Rh > Ru > Pt > Ni > Pd > Co. mlsu.ac.in

Catalysts for Aromatic Ring Hydrogenation

Catalyst Conditions
Platinum (Pt) High H₂ pressure (several hundred atm)
Rhodium on Carbon (Rh/C) More effective than Pt, milder conditions possible

Table of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₁₆H₁₆O₂
1-Phenylethanol C₈H₁₀O
2-Phenylethanol C₈H₁₀O
Phenylacetic acid C₈H₈O₂
Hydrochloric acid HCl
Sulfuric acid H₂SO₄
Hydronium ion H₃O⁺
Dimethyl sulfoxide (B87167) (DMSO) C₂H₆OS
Lithium aluminum hydride LiAlH₄
L-phenylalanine C₉H₁₁NO₂
Scandium triflate Sc(CF₃SO₃)₃
1-Cyclohexylethyl cyclohexylacetate C₁₆H₂₈O₂
(R)-1-phenylethanol C₈H₁₀O

Oxidation Reactions

The oxidation of this compound can be directed at two primary sites: the aliphatic 1-phenylethyl chain or the aromatic rings. The reactivity and product outcome are highly dependent on the choice of oxidizing agent and reaction conditions.

The 1-phenylethyl portion of the molecule contains a benzylic carbon atom, which is a carbon atom directly attached to a phenyl ring. This position is particularly susceptible to oxidation due to the ability of the adjacent aromatic ring to stabilize radical or cationic intermediates that may form during the reaction. libretexts.orglibretexts.org The presence of a hydrogen atom on this benzylic carbon is a key requirement for many oxidation reactions. libretexts.orgchemistrysteps.com

Oxidation of the secondary benzylic carbon in the 1-phenylethyl group can lead to the formation of a ketone. This transformation is a fundamental C-H functionalization method for producing valuable intermediates from readily available precursors. nih.gov A variety of oxidizing agents, including metal-catalyzed systems and non-metal-based reagents, can achieve this. nih.govorganic-chemistry.org For instance, reagents like o-iodoxybenzoic acid (IBX) are known to be effective in oxidizing positions adjacent to benzylic functionalities to form conjugated aromatic carbonyl systems. organic-chemistry.org

With strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the reaction is typically more aggressive. masterorganicchemistry.com These harsh conditions often lead to the cleavage of the carbon-carbon bond, oxidizing the benzylic carbon all the way to a carboxylic acid. chemistrysteps.commasterorganicchemistry.com In the case of this compound, this would likely result in the cleavage of the ester and formation of benzoic acid.

The table below summarizes potential oxidation reactions targeting the 1-phenylethyl moiety.

Oxidizing Agent/SystemExpected Product(s)Reaction Type
Mild Oxidants (e.g., IBX, some Cr(VI) reagents)Acetophenone (B1666503) and Phenylacetic acidBenzylic C-H oxidation to ketone
Strong Oxidants (e.g., hot KMnO₄, Na₂Cr₂O₇/H₂SO₄)Benzoic Acid and Phenylacetic acidOxidative cleavage of the side chain
Metal Catalysts (e.g., Cu, Co, Mn) with TBHPAcetophenone and Phenylacetic acidCatalytic benzylic C-H oxidation

This table is based on general principles of benzylic oxidation and may not represent experimentally verified outcomes for this compound specifically.

The direct oxidation of the phenyl rings in this compound is a more challenging transformation than the oxidation of the benzylic position. Aromatic rings are generally stable due to their delocalized π-electron systems and typically require potent oxidizing agents or specific catalytic systems to undergo oxidation.

Under forcing conditions, oxidation can lead to the formation of phenols, quinones, or complete cleavage of the aromatic ring to yield carboxylic acids. scholaris.ca The process of oxidative ring-opening involves a sequence of reactions, often starting with oxidation to quinonoid structures, followed by further oxidation to aromatic carboxylic acids, and finally decarboxylation. scholaris.ca However, these reactions often suffer from low selectivity and can lead to complex mixtures of products or complete degradation of the molecule. The anodic oxidation of substituted phenylacetate ions has been studied, revealing a competition between radical and carbonium ion pathways that influences product distribution. rsc.org

Cleavage Reactions

Esters containing a hydrogen atom on the carbon atom beta to the oxygen of the alkoxy group can undergo thermal elimination upon heating. This reaction, known as ester pyrolysis, typically proceeds through a concerted, intramolecular mechanism involving a six-membered cyclic transition state. researchgate.net For this compound, which possesses β-hydrogens on the methyl group of the 1-phenylethyl moiety, this pathway leads to the formation of an alkene and a carboxylic acid.

The pyrolytic decomposition of this compound is thus inferred to yield styrene (B11656) (also known as vinyl benzene) and phenylacetic acid. This is analogous to the well-studied pyrolysis of 1-phenylethyl acetate (B1210297), which decomposes into styrene and acetic acid. researchgate.net The reaction is a unimolecular decomposition that does not require external reagents.

Reaction Scheme: this compound (heat) → Styrene + Phenylacetic Acid

This type of elimination is synthetically useful for the preparation of alkenes from alcohols (via their esters) and is often referred to as a Chugaev-type reaction, although the classic Chugaev reaction involves xanthate esters.

The mechanism of the gas-phase thermal decomposition of esters like this compound has been the subject of both experimental and computational investigation. Computational studies on the closely related 1-phenylethyl acetate confirm that the decomposition proceeds through a six-membered cyclic transition state. researchgate.net

Key geometric changes occur as the reactant molecule approaches the transition state on its way to forming the products:

The C-O bond of the ester elongates.

The β-hydrogen atom moves closer to the carbonyl oxygen atom.

The C-H bond at the β-position elongates.

The Cα-Cβ bond begins to develop double-bond character.

The table below, based on a computational study of 1-phenylethyl acetate, illustrates the changes in key bond lengths during the transformation from the ground state (reactant) to the transition state. researchgate.net

BondGround State (GS) Bond Length (Å)Transition State (TS) Bond Length (Å)
Cα–O1.461.95
Cβ–H1.091.27
O=C1.211.25
C=O···H2.591.28

Data from a DFT/B3LYP/6-31++G* level of theory study on 1-phenylethyl acetate.* researchgate.net

Kinetic studies on the pyrolysis of related compounds, such as 1-arylethyl phenyl carbonates, indicate that the transition state has some polar character, suggesting it is somewhat E1-like. rsc.org The stability of the forming carbocation-like center at the benzylic position and the stability of the forming alkene influence the reaction rate.

Derivatization and Functionalization

Derivatization of this compound involves chemically modifying the molecule to produce new compounds. These reactions can target the ester functional group, the aromatic rings, or the activated benzylic position.

Ester Group Modification:

Transesterification: The ester can be converted to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This is a common reaction for esters.

Hydrolysis: Saponification of the ester with a strong base, such as sodium hydroxide (B78521), would cleave the ester bond to produce 1-phenylethanol and the salt of phenylacetic acid (sodium phenylacetate). wikipedia.org Subsequent acidification would yield phenylacetic acid.

Aromatic Ring Functionalization:

Electrophilic Aromatic Substitution: Both phenyl rings are susceptible to electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The directing effects of the substituents on each ring would influence the position of the incoming electrophile.

On the phenylacetic acid ring, the -CH₂COOR group is weakly activating and would direct incoming electrophiles to the ortho and para positions.

On the 1-phenylethyl ring, the -CH(CH₃)OOCR group is also an activating group, directing to the ortho and para positions.

Benzylic Position Functionalization:

Radical Halogenation: The benzylic hydrogen on the 1-phenylethyl moiety is susceptible to substitution via a free-radical mechanism. libretexts.orgchemistrysteps.com Using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) would selectively introduce a bromine atom at the benzylic position, yielding 1-bromo-1-phenylethyl phenylacetate. This benzylic bromide is a versatile intermediate for further synthetic transformations. libretexts.org

Reactions at the Aromatic Rings (e.g., Electrophilic Aromatic Substitution)

This compound possesses two phenyl rings with different substitution patterns, leading to distinct reactivities toward electrophilic aromatic substitution.

Ring A (from the 1-Phenylethanol Moiety): This phenyl group is attached to the benzylic carbon of the alcohol portion of the ester. The substituent on this ring is an alkyl group bearing an ester functionality (-CH(CH₃)OOCCH₂Ph). As an alkyl group, it is generally considered to be weakly activating and directs incoming electrophiles to the ortho and para positions. However, the proximity of the electron-withdrawing ester group may slightly diminish its activating character compared to a simple alkylbenzene.

Ring B (from the Phenylacetic Acid Moiety): This phenyl group is part of the acyl portion of the ester. The substituent is an ester group attached via a methylene (B1212753) bridge (-CH₂C(=O)O-). The methylene group acts as an insulator, separating the phenyl ring from the deactivating influence of the ester's carbonyl group. Consequently, this benzyl (B1604629) group is considered weakly activating and directs electrophilic substitution to the ortho and para positions.

In contrast, for a simpler compound like phenyl acetate, where the ester oxygen is directly attached to the ring, the acetyl group is deactivating. chegg.com This deactivation occurs because the non-bonding electrons on the phenoxy oxygen are drawn into resonance with the ester carbonyl, which in turn withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack. chegg.comquora.com In this compound, neither ring is directly attached to the ester oxygen in this manner, preserving their general reactivity toward electrophiles.

Table 1: Predicted Reactivity of Aromatic Rings in this compound

Aromatic RingSubstituent GroupExpected Electronic EffectPredicted Directing InfluenceReactivity Towards Electrophiles
Ring A (from 1-Phenylethanol)-CH(CH₃)OOCCH₂PhWeakly ActivatingOrtho, ParaMore reactive than benzene (B151609)
Ring B (from Phenylacetic Acid)-CH₂C(=O)OCH(CH₃)PhWeakly ActivatingOrtho, ParaMore reactive than benzene

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to proceed on either ring at the ortho and para positions, likely yielding a mixture of products.

Modifications at the Ester Linkage

The ester linkage is a primary site for chemical transformations, including hydrolysis, transesterification, and reduction.

Hydrolysis: The ester bond can be cleaved through hydrolysis to yield its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed to produce phenylacetic acid and 1-phenylethanol. The reaction is reversible.

Base-Catalyzed Hydrolysis (Saponification): Using a base such as sodium hydroxide results in an irreversible reaction that produces the salt of the carboxylic acid (sodium phenylacetate) and 1-phenylethanol. stanford.edusciencemadness.org Subsequent acidification is required to obtain the free phenylacetic acid. sciencemadness.org Enzymatic hydrolysis using esterases or lipases can also be employed, often under mild conditions. semanticscholar.orgresearchgate.net

Transesterification: This process involves the exchange of the alcohol component of the ester. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, a new ester can be formed. nih.gov For instance, reacting it with methanol (B129727) would yield methyl phenylacetate and 1-phenylethanol. This method is a versatile strategy for modifying the ester functionality and has been demonstrated with various benzylic and related esters. nih.govnih.govresearchgate.net

Reduction: The ester can be reduced using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly used to reduce esters to their corresponding primary alcohols. reddit.com In the case of this compound, reduction would cleave the ester bond and reduce the carbonyl group of the acyl portion. The expected products of this reaction would be two different alcohols: 1-phenylethanol (from the original alcohol part) and 2-phenylethanol (from the reduction of the phenylacetyl group).

Table 2: Summary of Reactions at the Ester Linkage of this compound

ReactionReagentsProducts
Acid-Catalyzed HydrolysisH₃O⁺ (e.g., H₂SO₄/H₂O), heatPhenylacetic acid + 1-Phenylethanol
Base-Catalyzed Hydrolysis (Saponification)1. NaOH, H₂O, heat 2. H₃O⁺Phenylacetic acid + 1-Phenylethanol
TransesterificationR'OH (e.g., CH₃OH), H⁺ or OR'⁻Methyl phenylacetate + 1-Phenylethanol
Reduction1. LiAlH₄ 2. H₂O2-Phenylethanol + 1-Phenylethanol

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) is instrumental in verifying the structure of 1-phenylethyl phenylacetate (B1230308) by identifying the chemical shifts, integration, and coupling patterns of its protons. The spectrum typically exhibits signals corresponding to the two distinct phenyl groups, the methylene (B1212753) protons of the acetate (B1210297) group, and the methine and methyl protons of the phenylethyl moiety.

For diastereomeric analysis, ¹H NMR is particularly powerful. When 1-phenylethyl phenylacetate is synthesized from a racemic alcohol and a chiral acid, or vice versa, the resulting diastereomers can be distinguished by ¹H NMR. nih.gov In a related structure, 1-phenylethyl acetoxyphenylacetate, the methyl protons of the 1-phenylethyl group in the two diastereomers appear as distinct doublets with slightly different chemical shifts. nih.gov Similarly, for this compound, a mixture of diastereomers would be expected to show two sets of signals for the chiral center's protons. The integration of these separate signals allows for the quantitative determination of the diastereomeric ratio. nih.govunits.it

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm, predicted) Multiplicity Integration Assignment
~ 7.20 - 7.40 Multiplet 10H Aromatic protons (2 x C₆H₅)
~ 5.95 Quartet 1H Methine proton (-CH-)
~ 3.60 Singlet 2H Methylene protons (-CH₂-)

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic, carbonyl). The carbonyl carbon of the ester group is typically observed as a characteristic peak in the downfield region (~170 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm, predicted) Carbon Assignment
~ 171 Carbonyl carbon (C=O)
~ 141 Quaternary aromatic carbon (C₆H₅-CH)
~ 134 Quaternary aromatic carbon (C₆H₅-CH₂)
~ 126 - 129 Aromatic carbons (-CH=)
~ 75 Methine carbon (-CH-)
~ 43 Methylene carbon (-CH₂-)

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms, confirming the proposed structure.

COSY (Correlation Spectroscopy) reveals proton-proton couplings. For this compound, a key correlation would be observed between the methine proton (~5.95 ppm) and the methyl protons (~1.55 ppm), confirming the ethyl fragment.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. It would show a correlation between the methine proton signal and the methine carbon signal, as well as between the methyl protons and the methyl carbon.

Since enantiomers are spectroscopically identical in an achiral environment, chiral auxiliaries are required for their differentiation by NMR. Chiral shift reagents, often lanthanide-based complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. mit.edu These reagents form temporary diastereomeric complexes with the enantiomers of this compound. nih.govresearchgate.net The formation of these complexes leads to a separation of signals for the (R)- and (S)-enantiomers in the ¹H NMR spectrum. researchgate.nettcichemicals.com By integrating the distinct signals, for example, the resolved methine quartets or methyl doublets, the enantiomeric excess (ee) of a non-racemic sample can be accurately calculated. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by GC and then identifies the components at a molecular level by MS. It is a primary method for assessing the purity of this compound and confirming its identity. The gas chromatogram provides a retention time unique to the compound under specific analytical conditions, while the mass spectrometer yields a fragmentation pattern that serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z 240. The fragmentation pattern is dictated by the most stable resulting ions. Key fragmentations would include:

Cleavage of the C-O bond to yield the stable secondary benzylic carbocation at m/z 105 (C₆H₅CHCH₃)⁺.

Formation of the phenylacetyl cation (tropylium ion precursor) at m/z 91 (C₇H₇)⁺, resulting from cleavage alpha to the carbonyl group.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Ion Structure Description
240 [C₁₆H₁₆O₂]⁺ Molecular Ion (M⁺)
105 [C₈H₉]⁺ 1-Phenylethyl cation
91 [C₇H₇]⁺ Tropylium (B1234903) ion

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass with an accuracy of a few parts per million (ppm), enabling the determination of a compound's elemental composition. nih.gov

For this compound, HRMS is employed to confirm its molecular formula, C₁₆H₁₆O₂. The technique differentiates the compound from other isomers or isobaric compounds that have the same nominal mass but different elemental formulas. nih.gov The exact mass is calculated by summing the precise masses of the most abundant isotopes of each element in the molecule (e.g., ¹²C, ¹H, ¹⁶O). This experimentally determined exact mass is then compared to the theoretically calculated mass for the proposed formula, C₁₆H₁₆O₂, to verify the compound's identity.

Table 1: Theoretical Mass Data for this compound
PropertyValueReference
Molecular FormulaC₁₆H₁₆O₂ chemsrc.comchemspider.com
Molecular Weight (Nominal)240.3 g/mol chemsrc.comnih.gov
Monoisotopic Mass (Exact)240.11503 Da chemsrc.comchemspider.com

Fragmentation Pathway Analysis

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. When the this compound molecule is ionized, typically forming a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), it can undergo fragmentation through various pathways depending on the ionization method and energy applied. ojp.gov

The analysis of these fragments helps to piece together the original structure, confirming the connectivity of the atoms. For this compound, key fragmentation pathways would involve the cleavage of the ester bond, which is one of the most labile sites in the molecule.

Expected fragmentation pathways include:

Acylium Ion Formation: Cleavage of the C-O bond between the carbonyl group and the 1-phenylethyl oxygen can lead to the formation of a phenylacetyl acylium ion (C₆H₅CH₂CO⁺) at m/z 119.

Formation of the 1-Phenylethyl Cation: A significant fragmentation route involves the cleavage of the ester bond to generate the stable secondary benzylic carbocation, the 1-phenylethyl cation (C₆H₅CH(CH₃)⁺), which would produce a prominent peak at m/z 105. This cation can further lose an acetylene (B1199291) molecule (C₂H₂) to form a tropylium ion at m/z 79, which then can rearrange to the phenyl cation at m/z 77.

Loss of a Phenylacetate Radical: The molecular ion could lose a phenylacetate radical (C₆H₅CH₂COO•) to also yield the fragment at m/z 105.

These fragmentation patterns provide a structural fingerprint that helps to distinguish this compound from its isomers, such as phenethyl phenylacetate, which would exhibit different characteristic fragments (e.g., a prominent peak at m/z 104 due to the phenethyl group). nist.gov

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. innovatechlabs.com The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, and this absorption is detected and plotted as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). innovatechlabs.com

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the ester linkage and the two phenyl rings.

Table 2: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic (sp² C-H)
3000-2850C-H StretchAliphatic (sp³ C-H)
~1735C=O StretchEster (Carbonyl)
1600, 1500, 1450C=C StretchAromatic Ring
1250-1100C-O StretchEster (Acyl-Oxygen)
750-700 and ~690C-H Bend (Out-of-Plane)Monosubstituted Benzene (B151609)

The most prominent peak in the spectrum is the strong absorption from the ester carbonyl (C=O) stretch, typically appearing around 1735 cm⁻¹. The presence of two distinct C-O stretching bands confirms the ester group. Additionally, the absorptions corresponding to the aromatic C=C bonds and the C-H bonds of the phenyl rings, along with the aliphatic C-H bonds of the ethyl group, provide a complete spectral signature for the molecule. semanticscholar.org

Optical Activity Measurements

This compound possesses a chiral center at the benzylic carbon of the 1-phenylethyl moiety, meaning it can exist as a pair of enantiomers: (R)-1-phenylethyl phenylacetate and (S)-1-phenylethyl phenylacetate. These enantiomers are non-superimposable mirror images that rotate the plane of plane-polarized light in equal but opposite directions. libretexts.orglibretexts.org This property is known as optical activity and is measured using a polarimeter. anton-paar.com

Specific Rotation ([α]) is a fundamental physical property of a chiral compound. It is defined as the observed angle of optical rotation (α) for a sample at a specific concentration and path length, under defined conditions of temperature and wavelength (typically the sodium D-line, 589 nm). libretexts.org

The specific rotation of a pure enantiomer is a constant value. For instance, one enantiomer will have a positive (dextrorotatory, (+)) specific rotation, while its mirror image will have an equal, negative (levorotatory, (-)) value. libretexts.org

Enantiomeric Excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other in a mixture. It is calculated by comparing the specific rotation of the mixture to the specific rotation of a pure enantiomer. libretexts.org

The formula for enantiomeric excess is: ee (%) = ([α]mixture / [α]pure enantiomer) × 100

For example, if a sample of this compound has an observed specific rotation of +30° and the pure (R)-enantiomer has a specific rotation of +60°, the enantiomeric excess of the (R)-enantiomer is 50%. This indicates the mixture contains 75% of the (R)-enantiomer and 25% of the (S)-enantiomer. This quantitative analysis is crucial in stereoselective synthesis and resolution processes. nih.govunits.it

Table 3: Conceptual Polarimetry Data for Enantiomers of this compound
SampleSpecific Rotation [α] (Hypothetical)Enantiomeric CompositionEnantiomeric Excess (ee)
Pure (R)-enantiomer+X°100% R100%
Pure (S)-enantiomer-X°100% S100%
Racemic Mixture50% R, 50% S0%
Enantioenriched Mixture+0.5X°75% R, 25% S50%

While polarimetry can quantify the enantiomeric purity of a sample, it cannot determine the absolute configuration (i.e., whether the chiral center is R or S) without a reference standard. Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose. spectroscopyeurope.com CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com

Specifically, Vibrational Circular Dichroism (VCD), which measures CD in the infrared region of the spectrum, is highly effective for determining the absolute configuration of small to medium-sized organic molecules like this compound. nih.govamericanlaboratory.com The method involves comparing the experimentally measured VCD spectrum of an enantiomerically pure sample with a theoretically predicted spectrum.

The process is as follows:

Computational Modeling: The three-dimensional structure of one enantiomer (e.g., the S-enantiomer) of this compound is modeled using computational methods, such as Density Functional Theory (DFT). The theoretical VCD spectrum for this specific configuration is then calculated. unibe.ch

Experimental Measurement: The VCD spectrum of the actual, purified sample is recorded experimentally.

Spectral Comparison: The experimental spectrum is compared to the calculated spectrum.

If the signs and relative intensities of the major peaks in the experimental spectrum match those of the calculated spectrum for the S-enantiomer, then the sample is assigned the S-configuration.

If the experimental spectrum is a mirror image (i.e., all signs are opposite) of the calculated spectrum for the S-enantiomer, the sample is assigned the R-configuration.

This combination of experimental VCD and theoretical calculation provides a reliable method for the unambiguous assignment of the absolute stereochemistry of this compound, which is essential in fields where stereochemistry dictates biological activity or material properties. spectroscopyeurope.comamericanlaboratory.com

Chromatographic Techniques for Separation and Purity

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from complex mixtures, determination of its purity, and the analysis of its stereoisomers. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography (GC) is a powerful and widely used technique for assessing the purity of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). The separation is based on the compound's boiling point and its interaction with the stationary phase lining the column. birchbiotech.com

For the analysis of this compound, a capillary column, such as one with a non-polar or mid-polarity stationary phase (e.g., a polysiloxane-based phase like DB-5 or HP-5ms), is typically employed. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds and a wide linear range.

The purity is determined by analyzing the resulting chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.comyoutube.com The percentage purity is calculated as follows:

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

To ensure accurate quantification, a reference standard of known purity is used to create a calibration curve. youtube.com This method allows for the precise determination of the concentration of this compound in a sample. Factors influencing the separation include the column type, carrier gas flow rate, and the oven temperature program. birchbiotech.com

Table 1: Typical Gas Chromatography (GC) Parameters for Purity Analysis

ParameterTypical Value/ConditionPurpose
Column DB-624, 30 m x 0.32 mm, 1.8 µm filmSeparation of volatile compounds. scirp.org
Carrier Gas Helium or NitrogenTransports the sample through the column. scirp.org
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Detector Flame Ionization Detector (FID)High sensitivity for organic compounds. scirp.org
Oven Program Initial 40°C, ramp to 225°CSeparates compounds based on boiling points. scirp.org
Injection Mode SplitPrevents column overloading with concentrated samples.

High-Performance Liquid Chromatography (HPLC) is another essential technique for the purity assessment and separation of this compound. Unlike GC, HPLC is suitable for compounds that are not easily volatilized or are thermally unstable. The separation in HPLC is based on the compound's interaction with a solid stationary phase (packed in a column) and a liquid mobile phase. nih.gov

For this compound, a reversed-phase HPLC method is generally effective. sielc.com This involves a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.netacademicjournals.org An ultraviolet (UV) detector is commonly used, set to a wavelength where the aromatic rings of the molecule absorb strongly (e.g., around 210-220 nm). nih.govacademicjournals.org

Purity is determined similarly to GC, by comparing the peak area of the analyte to the total peak area. The high resolution of HPLC allows for the separation of closely related impurities. academicjournals.org

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions

ParameterTypical ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Non-polar stationary phase for reversed-phase separation. nih.govresearchgate.net
Mobile Phase Acetonitrile/Water or Methanol/Water gradientPolar mobile phase to elute the compound. nih.govresearchgate.netacademicjournals.org
Flow Rate 1.0 mL/minControls the speed of the separation. nih.govacademicjournals.org
Detector UV at 210 nmPhenyl groups provide strong UV absorbance. nih.gov
Column Temperature Ambient or slightly elevated (e.g., 30 °C)Ensures reproducible retention times.

Since this compound contains a chiral center at the 1-phenylethyl moiety, it exists as two enantiomers (R and S). Enantioselective Gas Chromatography is a specialized technique used to separate and quantify these enantiomers. azom.com This is crucial in the flavor and fragrance industry, as enantiomers can have different sensory properties.

This separation is achieved by using a chiral stationary phase (CSP). azom.com These phases are typically based on derivatized cyclodextrins. gcms.cz The chiral selector in the stationary phase interacts differently with each enantiomer, forming transient diastereomeric complexes with slightly different energies. azom.com This difference in interaction leads to different retention times, allowing for their separation on the chromatogram. The analysis of the precursor, 1-phenylethanol (B42297), by chiral GC is a well-established method, demonstrating the feasibility of this technique for the ester. chromforum.org

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers:

ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Table 3: Example of Chiral GC Stationary Phase for Related Compounds

Stationary Phase TypeChiral SelectorApplication Principle
Cyclodextrin-basedDerivatized beta-cyclodextrinForms temporary, diastereomeric inclusion complexes with the enantiomers, leading to differential retention. gcms.cz

When it is necessary to isolate larger quantities of the individual enantiomers of this compound for further study or application, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC or GC but uses larger columns and higher flow rates to handle larger sample loads.

Preparative HPLC with a chiral stationary phase is a common method for isolating enantiomers. The separated enantiomers are collected in fractions as they elute from the column. The solvent is then evaporated to yield the purified isomer. This method is scalable and can be used to obtain gram-to-kilogram quantities of enantiomerically pure material. sielc.com

Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination (Inferred from application to related compounds)

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized analytical technique used to determine the origin of a compound, for instance, whether it is from a natural source or synthetic. perfumerflavorist.comperfumerflavorist.com This is particularly important for flavor and fragrance compounds where "natural" status significantly affects value and regulatory approval. perfumerflavorist.com While specific data for this compound is not prevalent, the principles are widely applied to similar flavor compounds. perfumerflavorist.comperfumerflavorist.com

The technique measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H). perfumerflavorist.com These ratios can vary depending on the botanical source of the starting materials and the synthetic pathway used. perfumerflavorist.com Plants utilizing different photosynthetic pathways (C3 vs. C4) will incorporate isotopes at different rates, leading to a characteristic isotopic signature. perfumerflavorist.com

For analysis, the compound is typically introduced via a gas chromatograph (GC-C-IRMS), which separates it from other components before it is combusted into simple gases (like CO₂). semanticscholar.org The mass spectrometer then precisely measures the isotopic ratios of these gases. perfumerflavorist.com By comparing the measured isotope ratio (expressed as a δ-value) to databases of known natural and synthetic compounds, an assessment of the origin of this compound can be made. perfumerflavorist.comperfumerflavorist.com This powerful tool is essential for authenticity testing in the food and fragrance industries. semanticscholar.org

Computational and Theoretical Studies

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of bonds in 1-Phenylethyl phenylacetate (B1230308) are fundamental to its chemical and physical properties. Computational methods are indispensable for exploring these characteristics.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and geometry of molecules. These methods solve approximations of the Schrödinger equation to determine the molecule's energy and electron distribution.

For molecules like 1-Phenylethyl phenylacetate, DFT methods, particularly with hybrid functionals like B3LYP, are commonly employed to optimize the molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles by finding the lowest energy arrangement of the atoms. For instance, a computational investigation into the related compound, 1-phenylethyl acetate (B1210297), utilized DFT at the B3LYP/6-31++G** level to determine its optimized geometry. gaussian.com Such calculations provide a detailed picture of the molecule's structure, as illustrated in the hypothetical data for this compound below.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)
ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
Bond LengthC-O (ester)~1.35 Å
Bond LengthO-C (alkoxy)~1.45 Å
Bond AngleO=C-O~123°
Bond AngleC-O-C~117°

Ab initio methods, while often more computationally intensive, can offer higher accuracy by making fewer assumptions. Both DFT and ab initio approaches are crucial for building a reliable model of the molecule's ground state. spectrabase.com

Computational studies on similar esters have shown that molecular mechanics force fields (like MMFF) can be used for an initial search for low-energy conformers. gaussian.com These initial structures are then typically re-optimized using higher-level quantum chemical methods to obtain more accurate energies. The result is a potential energy surface (PES) that maps the energy of the molecule as a function of the rotation around specific bonds (dihedral angles). A study on the thermal decomposition of 1-phenylethyl acetate identified three main conformers, with their heats of formation calculated to determine the most stable structure for further investigation. gaussian.com A similar analysis for this compound would likely focus on the rotation around the C-O and C-C single bonds of the ester linkage and the ethyl group.

Table 2: Hypothetical Relative Energies of this compound Conformers
ConformerKey Dihedral AnglesRelative Energy (kJ/mol)Boltzmann Population (%)
A (Global Minimum)τ1 = 180°, τ2 = 60°0.0075.2
Bτ1 = 0°, τ2 = 180°5.1515.5
Cτ1 = 180°, τ2 = -60°8.309.3

Spectroscopic Property Prediction

Computational methods are widely used to predict various types of spectra, which is invaluable for interpreting experimental results and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts of a molecule. The most common method involves optimizing the geometry of the molecule and then using the GIAO (Gauge-Independent Atomic Orbital) method with DFT to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). gaussian.com

Numerous software packages are available that combine quantum mechanics, machine learning, and database approaches to provide fast and accurate NMR predictions. mestrelab.comresearchgate.net For this compound, a theoretical prediction would provide estimated chemical shifts for each unique proton and carbon atom, aiding in the assignment of peaks in an experimental spectrum.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Atom TypeAtom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
AromaticPhenylacetoxy-C₆H₅7.20 - 7.40127.0 - 134.0
AromaticPhenylethyl-C₆H₅7.15 - 7.35126.0 - 141.0
Methylene (B1212753)-CH₂- (phenylacetoxy)3.6041.5
Methine-CH-5.9072.5
Methyl-CH₃1.5522.0
CarbonylC=O-171.0

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational chemistry can predict these vibrational frequencies with remarkable accuracy. After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). acs.org Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the specific atomic motions for each frequency). acs.org

DFT methods are well-suited for these calculations. nih.gov The calculated harmonic frequencies are often systematically higher than experimental values and are therefore commonly scaled by an empirical factor to improve agreement. researchgate.net These calculations can predict the entire IR and Raman spectra, including intensities, which helps in assigning experimental bands to specific functional group vibrations like C=O stretching, C-O stretching, or aromatic C-H bending.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
Aromatic C-H StretchPhenyl rings3100 - 3000Medium
Aliphatic C-H Stretch-CH-, -CH₂, -CH₃3000 - 2850Medium
C=O StretchEster carbonyl~1735Strong
Aromatic C=C StretchPhenyl rings1600 - 1450Medium-Strong
C-O StretchEster linkage1250 - 1100Strong

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. For esters, a common reaction studied computationally is thermal decomposition, or pyrolysis. nih.gov This type of reaction for esters containing a β-hydrogen typically proceeds through a concerted, intramolecular elimination (Eᵢ) mechanism involving a six-membered cyclic transition state. nih.govwikipedia.org

To study such a reaction for this compound, computational chemists would first locate the structures of the reactant, the transition state, and the products (styrene and phenylacetic acid) on the potential energy surface. The transition state is a first-order saddle point, which can be located using various optimization algorithms. Once found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 5: Illustrative Calculated Energies for the Pyrolysis of this compound
SpeciesDescriptionRelative Energy (kJ/mol)
ReactantThis compound0
Transition StateSix-membered cyclic structure+195 (Activation Energy)
ProductsStyrene (B11656) + Phenylacetic acid+75 (Reaction Energy)

Transition State Analysis for Esterification and Hydrolysis

The study of transition states is fundamental to understanding the reaction mechanisms and kinetics of esterification and hydrolysis. While specific computational studies detailing the transition state for the direct esterification to form this compound or its hydrolysis are not extensively available in the reviewed literature, insights can be drawn from related systems.

For instance, computational investigations into the aminolysis of phenyl acetate, a structurally related ester, have elucidated the mechanistic pathways and transition state structures. These studies, often employing density functional theory (DFT), can determine whether the reaction proceeds through a concerted or stepwise mechanism. In the case of phenyl acetate aminolysis, a concerted mechanism is often favored, with a transition state characterized by the simultaneous formation of the new bond with the amine and the breaking of the ester bond. The activation parameters, such as enthalpy and entropy of activation, derived from these calculations are consistent with a highly organized transition state.

A computational investigation into the gas-phase thermal decomposition of 1-phenylethyl acetate to produce vinyl benzene (B151609) and acetic acid has been conducted using DFT at the B3LYP/6-31++G** level of theory. This study identified a six-membered cyclic transition state for the decomposition reaction. The geometric parameters of the ground state, transition state, and products were optimized, providing a detailed picture of the molecular rearrangements that occur during this process.

The following table summarizes key geometric parameters for the reactant (ground state), transition state, and products of the thermal decomposition of 1-phenylethyl acetate.

ParameterGround State (Reactant)Transition StateProduct
Bond Length (C-O) ester1.35 Å1.45 Å-
Bond Length (C-O) alkyl1.47 Å2.08 Å-
Bond Length (C=O)1.21 Å1.25 Å
Bond Length (C-H) β-hydrogen1.10 Å1.45 Å-
Dihedral Angle (H-C-C-O)-69.8°-0.1°-

These computational approaches, although not directly on the esterification or hydrolysis of this compound, highlight the methodologies that can be applied to understand its reaction mechanisms. Future computational work could model the enzymatic active site of a lipase (B570770) to investigate the transition state for its synthesis, providing valuable data on the enzyme's catalytic mechanism.

Stereoselectivity Prediction in Asymmetric Reactions

The synthesis of enantiomerically pure this compound is of significant interest, and this is often achieved through the enzymatic kinetic resolution of racemic 1-phenylethanol (B42297). Computational studies play a crucial role in understanding and predicting the stereoselectivity of these reactions.

The enzymatic kinetic resolution of (R,S)-1-phenylethanol is a widely studied process, often catalyzed by lipases such as Novozym 435 (Candida antarctica lipase B). researchgate.netcore.ac.uk In this reaction, one enantiomer of the alcohol is preferentially acylated to form the corresponding ester, leaving the unreacted alcohol enriched in the other enantiomer. The enantioselectivity of this process is a key parameter and can be quantified by the enantiomeric ratio (E).

Computational modeling, particularly quantum mechanics/molecular mechanics (QM/MM) methods, can be employed to predict the stereoselectivity of such enzymatic reactions. These models can elucidate the origin of enantioselectivity by examining the transition states for the reaction of both the (R)- and (S)-enantiomers of the alcohol within the enzyme's active site.

A study on the kinetic resolution of secondary benzylic alcohols catalyzed by a chiral acyl-transfer catalyst provided insights into the origin of enantioselectivity through computational analysis. The study revealed that π–stacking interactions between the aromatic ring of the alcohol and the catalyst play a significant role in chiral recognition. By calculating the energies of the diastereomeric transition states, it was possible to predict which enantiomer would react faster.

The following table presents a comparison of experimental and computed enantioselectivity for the kinetic resolution of 1-phenylethanol.

ParameterExperimental ValueComputed Value (gas phase)Computed Value (in chloroform)
Enantioselectivity (s)26--
ΔΔG‡ (kcal/mol)1.93.52.8

The data indicates that while the absolute values may differ, computational methods can qualitatively predict the enhancement in enantioselectivity. These predictive models are invaluable for the rational design of catalysts and the optimization of reaction conditions for the synthesis of chiral compounds like this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. In the context of this compound, MD simulations are particularly relevant for investigating its interactions with enzymes, such as lipases, which are commonly used in its synthesis and hydrolysis. nih.govfrontiersin.org

MD simulations can provide detailed insights into the conformational changes of both the enzyme and the substrate during the binding process and the catalytic reaction. For instance, simulations of lipases in different organic solvents can reveal how the solvent affects the enzyme's structure and flexibility, which in turn influences its activity and stability. frontiersin.org

A study on a lipase from Bacillus subtilis used MD simulations to investigate the conformational stability of the enzyme at different temperatures. nih.gov The simulations showed that the enzyme maintained a stable conformation within a specific temperature range, and identified the flexible regions of the protein that contribute to its thermal stability. Such information is crucial for optimizing the conditions for enzymatic reactions.

The following table summarizes the root-mean-square deviation (RMSD) of the lipase backbone at different temperatures, a measure of the protein's structural stability.

Temperature (K)Average RMSD (nm)
2770.15
2930.18
3030.20
3130.25

While specific MD simulations focusing on the interaction between a lipase and this compound are not readily found in the searched literature, the existing studies on lipases with other substrates provide a strong foundation for how such simulations could be applied. Future MD studies could model the binding of 1-phenylethanol and a phenylacetate donor to the active site of a lipase, elucidating the key interactions that govern substrate recognition and catalysis. Furthermore, simulations of the hydrolysis of this compound could reveal the conformational changes that facilitate the breakdown of the ester bond.

Applications in Advanced Organic Synthesis and Materials Science Research

As a Chiral Building Block in Multistep Synthesis

The utility of 1-Phenylethyl phenylacetate (B1230308) as a chiral building block stems primarily from its alcohol precursor, 1-phenylethanol (B42297). Enantiomerically pure 1-phenylethanol is a valuable synthetic intermediate, and its preparation often involves the kinetic resolution of a racemic mixture. researchgate.net This process frequently utilizes enzymes, such as lipases, which selectively acylate one enantiomer. researchgate.net For instance, in an enzymatic kinetic resolution, racemic 1-phenylethanol can be reacted with an acyl donor, resulting in the formation of an ester (like 1-phenylethyl acetate) from one enantiomer while leaving the other unreacted. researchgate.net

This separation is fundamental to using the 1-phenylethyl moiety in complex, stereospecific synthesis. Once the desired enantiomer of 1-phenylethanol is isolated, it can be converted to 1-Phenylethyl phenylacetate. This transformation serves two main purposes in a multistep synthesis:

Protecting Group: The phenylacetate group can act as a protecting group for the chiral alcohol, preventing it from reacting in subsequent steps. Its stability allows it to withstand various reaction conditions before being selectively removed later in the synthetic sequence.

Structural Moiety: The entire this compound molecule can be incorporated into a larger target molecule, where both the chiral center and the aromatic rings are essential components of the final structure. The synthesis of chiral building blocks is crucial for the development of new drugs and agrochemicals. nih.gov

The synthesis of homochiral compounds from non-chiral starting materials using chiral catalysts is a highly ambitious and valuable technique in modern organic chemistry. nih.gov The preparation of specific enantiomers of chiral alcohols and their subsequent conversion into esters like this compound is a key strategy in this field. nih.gov

Development of Novel Reagents and Intermediates

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its formation, typically through the esterification of 1-phenylethanol with phenylacetic acid, is a key step in building larger molecular frameworks. scentree.co In this context, the compound is not an end-product but rather a stepping stone, providing a specific combination of structural features—a chiral center, a secondary ester linkage, and phenyl groups—that can be elaborated upon in further reactions.

Related phenylacetate esters are recognized as important intermediates in the production of various pharmaceuticals and agrochemicals. researchgate.net The synthesis of phenethyl phenylacetate, for example, can be achieved through biocatalytic processes starting from renewable feedstocks like L-phenylalanine, highlighting the move towards greener and more sustainable chemical production. researchgate.net These enzymatic cascade reactions allow for multistep synthesis in a single pot without the need to isolate intermediates, which is an important tool for sustainable chemical manufacturing. researchgate.net The reactivity of the ester group in this compound allows it to participate in a variety of subsequent chemical transformations, making it a versatile intermediate for introducing its specific structural motifs into a range of target compounds. google.com

Role in Catalyst Development or Ligand Design

Based on available scientific literature, there are no documented direct applications of this compound as a component in catalyst development or as a ligand for metal-catalyzed reactions. While catalysts are employed for the synthesis of chiral alcohols and esters, the compound itself has not been reported as a constituent of a catalytic system.

Polymer Chemistry Applications (Inferred from applications of related compounds)

While direct studies on the use of this compound in polymer chemistry are limited, its structural components suggest several inferred applications based on the behavior of closely related compounds. mdpi.com These potential roles are summarized in the table below.

Inferred ApplicationJustification Based on Related Compounds
RAFT Polymerization Agent The 1-phenylethyl group is used as a leaving R-group in Reversible Addition-Fragmentation Chain-transfer (RAFT) agents. It provides good control over polymerization, albeit with potentially long inhibition periods. researchgate.net
Monomer Precursor Esters containing phenethyl groups, such as 2-phenylethyl acrylate (B77674) (PEA) and 2-phenylethyl methacrylate (B99206) (PEMA), are synthesized and used as monomers in free radical polymerization to create copolymers with tailored adhesive and thermal properties. scilit.com
Plasticizer Phenethyl esters have been investigated as bio-based plasticizers for biodegradable polymers like polylactic acid (PLA) to modify and improve their flexibility. mdpi.com
Component of Functional Polymers Polymers incorporating phenylethyl alcohol moieties have been synthesized via RAFT polymerization to create nanogels with broad-spectrum antibacterial activity. nih.gov

Solvent Properties in Specific Reaction Systems

This compound and its isomer phenethyl phenylacetate possess characteristics that make them suitable as specialized solvents in certain chemical reactions. With a high boiling point of 325 °C, the compound can be used in reactions requiring elevated temperatures where more volatile solvents would be inadequate. solubilityofthings.com

Its molecular structure, dominated by two phenyl rings and an ester group, results in it being a relatively non-polar, aprotic solvent. It is soluble in common organic solvents like alcohol while having very limited solubility in water. solubilityofthings.com This property is advantageous for dissolving non-polar reactants and for creating specific reaction environments. The use of organic solvents is often critical to dissolve reactants into a uniform system, allowing for control over concentration and temperature. While there is a growing trend toward solvent-free reactions to align with the principles of green chemistry, specialized high-boiling organic solvents remain essential for many synthetic processes. researchgate.net

Environmental and Biochemical Research Considerations

Abiotic Degradation Pathways in Environmental Systems

The environmental fate of 1-phenylethyl phenylacetate (B1230308) is influenced by abiotic degradation processes. As an ester, a primary pathway for its abiotic degradation is hydrolysis. This chemical reaction involves the cleavage of the ester bond in the presence of water, which would yield 1-phenylethanol (B42297) and phenylacetic acid. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is catalyzed by acids or bases. stanford.edusciencemadness.org Studies on the similar compound phenyl acetate (B1210297) have shown that its hydrolysis is a first-order, base-catalyzed reaction. stanford.edu It is therefore expected that 1-phenylethyl phenylacetate would also be susceptible to hydrolysis under similar environmental conditions.

Another potential abiotic degradation pathway is photodegradation, where the compound is broken down by sunlight. Aromatic compounds can absorb UV radiation, which may lead to the cleavage of chemical bonds. However, specific studies detailing the photodegradation pathways and rates for this compound are not available in the current scientific literature.

Microbial Biotransformation and Biodegradation Studies (Excluding human metabolism)

The biodegradation of this compound is expected to be initiated by microbial enzymatic hydrolysis of the ester bond, releasing 1-phenylethanol and phenylacetic acid. While direct studies on this compound are limited, research on the structurally similar 1-phenylethyl acetate has demonstrated enantioselective hydrolysis by cyanobacteria, indicating that microorganisms possess the enzymatic machinery to break down this type of ester. researchgate.net

The subsequent fate of the hydrolysis products, particularly phenylacetic acid (PAA), has been extensively studied. PAA is a central intermediate in the microbial degradation of various aromatic compounds, including phenylalanine and environmental pollutants like styrene (B11656). nih.govnih.gov Bacteria have evolved a complex and unusual aerobic pathway to metabolize PAA. nih.govnih.govethz.ch This pathway is distinct from typical aerobic degradation routes for aromatic compounds and is found in a significant percentage of sequenced bacteria, including species of Pseudomonas and Escherichia coli. nih.govethz.ch

The bacterial degradation of phenylacetic acid involves the activation of PAA to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that open the aromatic ring and further break down the molecule into central metabolic intermediates. nih.govresearchgate.netfrontiersin.org

The initial step in the microbial degradation of this compound would likely be catalyzed by non-specific esterases or lipases, which cleave the ester bond. mdpi.comnih.gov Following this hydrolysis, the resulting phenylacetic acid is metabolized by a specific set of enzymes in the PAA catabolic pathway. frontiersin.org The key enzymes involved in this well-characterized bacterial pathway are detailed below.

EnzymeFunctionReference
Phenylacetate-CoA ligase (PaaK)Activates phenylacetate to phenylacetyl-CoA. nih.govfrontiersin.org
Monooxygenase complex (PaaABCDE)Catalyzes the epoxidation of the aromatic ring of phenylacetyl-CoA. nih.govfrontiersin.org
Isomerase (PaaG)Isomerizes the epoxide intermediate to an oxepin-CoA. nih.govfrontiersin.org
Oxepin-CoA hydrolase (PaaZ)Catalyzes the hydrolytic cleavage of the oxepin (B1234782) ring. PaaZ is often a bifunctional protein with a subsequent dehydrogenase activity. researchgate.netnih.gov
β-oxidation enzymes (e.g., PaaF, PaaH)Further degrade the ring-opened intermediates. researchgate.net
Thiolase (PaaJ)Catalyzes the final cleavage step to yield acetyl-CoA and succinyl-CoA. frontiersin.org

The microbial degradation of this compound would first produce 1-Phenylethanol and Phenylacetic acid . The subsequent aerobic bacterial degradation of phenylacetic acid proceeds through a series of unique CoA-thioester intermediates. This pathway is notable for its use of an epoxide and a seven-membered oxepin ring structure prior to hydrolytic cleavage. nih.govnih.govresearchgate.net The major metabolic intermediates of the phenylacetic acid pathway are listed below.

Metabolic IntermediateDescriptionReference
Phenylacetyl-CoAThe activated form of phenylacetic acid, the first intermediate in the pathway. nih.govfrontiersin.org
Ring-1,2-epoxyphenylacetyl-CoAFormed by the monooxygenase-catalyzed epoxidation of the aromatic ring. nih.govfrontiersin.org
2-Oxepin-2(3H)-ylideneacetyl-CoA (Oxepin-CoA)A seven-membered oxygen-containing heterocyclic intermediate formed by isomerization of the epoxide. researchgate.netfrontiersin.org
3-Oxo-5,6-dehydrosuberyl-CoAThe product of the hydrolytic ring cleavage of oxepin-CoA and subsequent oxidation. researchgate.netnih.gov
2,3-Dehydroadipyl-CoAAn intermediate formed during the β-oxidation of the ring-opened structure. researchgate.net
3-Oxoadipyl-CoAA key intermediate leading to the final products. researchgate.net
Acetyl-CoA and Succinyl-CoAThe final products of the pathway, which enter the central metabolic cycles of the cell (e.g., the Krebs cycle). nih.govresearchgate.net

Role in Chemical Ecology (e.g., plant-insect interactions, if found naturally)

There is currently no scientific literature available that documents the natural occurrence of this compound. While related compounds such as phenethyl phenylacetate have been identified in plant extracts like Champaca Absolute and in some Eucalyptus species, the specific isomer this compound has not been reported as a natural product. chemicalbook.comnih.govscentree.co Consequently, its role in chemical ecology, such as in plant-insect interactions or other semiochemical functions, remains unknown. researchgate.netnih.govmdpi.comnih.gov

Interaction with Biological Macromolecules (e.g., protein binding, enzyme inhibition studies in non-human systems)

Direct research on the interaction of this compound with biological macromolecules is not available. However, studies on its principal metabolite, phenylacetic acid, provide insight into potential interactions. Phenylacetic acid can be metabolically activated in non-human systems, such as in rat hepatocytes, to its reactive acyl-coenzyme A thioester, phenylacetyl-CoA (PA-CoA). nih.gov

This reactive intermediate has been shown to covalently bind to hepatocyte proteins. nih.gov In a study using freshly isolated rat hepatocytes, the formation of PA-CoA led to the rapid and selective, though reversible, covalent binding to two specific protein adducts. nih.gov This type of interaction, where a reactive metabolite forms adducts with proteins, is a significant area of biochemical research. semanticscholar.org It is plausible that if this compound is hydrolyzed to phenylacetic acid in vivo, the subsequent formation of PA-CoA could lead to similar interactions with proteins in non-human organisms.

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Synthesis Prediction

Table 1: Potential Applications of AI/ML in 1-Phenylethyl Phenylacetate (B1230308) Synthesis

Application Area AI/ML Tool/Technique Predicted Outcome
Retrosynthesis Planning Template-based models, Graph neural networks Identification of optimal precursors and reaction pathways from a target molecule. engineering.org.cn
Reaction Condition Optimization Bayesian optimization, Reinforcement learning Prediction of ideal temperature, pressure, catalyst, and solvent for maximum yield.
Yield Prediction Regression models, Neural networks Estimation of product yield based on input parameters, reducing experimental runs. digitellinc.com

| Side Product Identification | Forward-reaction prediction models | Identification of potential impurities and side reactions to improve process purity. nih.gov |

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of 1-phenylethyl phenylacetate. This methodology provides enhanced control over reaction parameters, improved safety, and greater scalability. semanticscholar.orgtue.nl

In a continuous flow setup, reagents are pumped through a network of tubes and mixed at a specific point before entering a heated or cooled reactor module. thieme.de This approach allows for precise control over residence time, temperature, and pressure, leading to higher yields and selectivities. The high surface-area-to-volume ratio in microreactors facilitates superior heat and mass transfer, which is particularly beneficial for managing exothermic esterification reactions and preventing the formation of hotspots that can lead to side products. tue.nl

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

Parameter Batch Synthesis Flow Chemistry Synthesis
Heat Transfer Limited, potential for hotspots Excellent, uniform temperature control
Mass Transfer Often limited by stirring Enhanced due to small channel dimensions
Safety Higher risk with large volumes Inherently safer with small reaction volumes
Scalability Difficult, requires re-optimization Straightforward by operating for longer times
Process Control Manual or semi-automated Fully automated with precise control

| Byproduct Removal | Separate downstream step | Can be integrated into the flow process |

Green Chemistry Principles in Production and Transformation

The application of green chemistry principles is essential for developing sustainable methods for the production and transformation of this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rjpn.orgacs.orgacs.org

A key area of research is the use of renewable feedstocks and biocatalysis. A notable study has demonstrated the bioproduction of phenethyl phenylacetate from renewable resources like glucose and glycerol. researchgate.net In this process, L-phenylalanine is synthesized through fermentation and then converted into phenylacetic acid and 2-phenylethanol (B73330), which are subsequently esterified using lipases. researchgate.net This enzymatic approach avoids the use of harsh chemical catalysts and operates under mild conditions.

Applying the 12 principles of green chemistry can guide the optimization of synthetic routes. For instance, maximizing atom economy—the efficiency of incorporating all reactant atoms into the final product—is a primary goal. acs.org Catalytic methods, particularly those using enzymes or heterogeneous catalysts, are preferred over stoichiometric reagents as they reduce waste. rjpn.org The use of safer, non-toxic, and biodegradable solvents, or even solvent-free conditions, can significantly decrease the environmental impact of the synthesis. acs.org

Table 3: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry Principle Application in Synthesis
1. Prevention Designing syntheses to minimize waste generation from the outset.
2. Atom Economy Utilizing reactions like enzymatic esterification that have high atom economy. acs.org
3. Less Hazardous Syntheses Employing non-toxic reagents and avoiding hazardous solvents.
4. Designing Safer Chemicals (Not directly applicable to the synthesis of a specific target molecule)
5. Safer Solvents & Auxiliaries Using green solvents like ethyl oleate (B1233923) or biodiesel in biotransformation. researchgate.net
6. Design for Energy Efficiency Conducting reactions at ambient temperature and pressure, as seen in biocatalysis. acs.org
7. Use of Renewable Feedstocks Synthesizing precursors from renewable sources like glucose and glycerol. researchgate.net
8. Reduce Derivatives Avoiding the use of protecting groups through highly selective enzymes. acs.org
9. Catalysis Using lipases or other enzymes as catalysts instead of stoichiometric reagents. rjpn.org
10. Design for Degradation (Relates to the product's lifecycle rather than its synthesis)
11. Real-time Analysis Implementing in-situ monitoring to prevent byproduct formation.

| 12. Accident Prevention | Choosing substances and reaction conditions that minimize the potential for accidents. |

Advanced Spectroscopic Techniques for In-Situ Monitoring

Real-time, in-situ monitoring of chemical reactions provides a wealth of data that can be used to understand reaction mechanisms, identify transient intermediates, and optimize process control. Advanced spectroscopic techniques are particularly well-suited for monitoring the synthesis of this compound, offering non-invasive ways to track the progress of the reaction. spectroscopyonline.com

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for this purpose. mdpi.com By inserting a probe directly into the reaction mixture, one can monitor the disappearance of the O-H stretch of the alcohol and the C=O stretch of the carboxylic acid, alongside the appearance of the C=O stretch of the ester product. This allows for real-time tracking of reactant consumption and product formation, enabling precise determination of the reaction endpoint. mdpi.com

Raman spectroscopy is another valuable technique, particularly for reactions in aqueous media or for monitoring changes in carbon-carbon bonds. researchgate.net For more complex reaction systems, techniques like Tip-Enhanced Raman Scattering (TERS) can provide information at the nanoscale. spectroscopyonline.com These methods, when coupled with chemometric analysis, can provide quantitative data on the concentration of multiple species simultaneously, leading to improved process analytical technology (PAT) and more robust manufacturing processes.

Table 4: Spectroscopic Techniques for In-Situ Monitoring of this compound Synthesis

Technique Information Provided Advantages
ATR-FTIR Changes in functional groups (O-H, C=O) High sensitivity to polar bonds, robust probes available. mdpi.com
Raman Spectroscopy Changes in molecular vibrations, particularly C-C bonds Less interference from water, can be used with fiber optics. researchgate.net
Near-Infrared (NIR) Overtone and combination bands Deep sample penetration, suitable for solid and liquid samples. spectroscopyonline.com

| UV-Vis Spectroscopy | Changes in electronic transitions (e.g., conjugated systems) | Simple, cost-effective for tracking chromophores. |

Single-Molecule Studies on Stereochemical Processes

Since this compound possesses a chiral center at the benzylic position of the alcohol moiety, understanding and controlling its stereochemistry is of significant interest. Single-molecule studies offer a revolutionary approach to investigating stereochemical processes, moving beyond the ensemble averaging of traditional analytical methods to observe the behavior of individual molecules. pku.edu.cnnih.gov

Techniques such as single-molecule junction measurements can track stereochemical transformations in real-time. researchgate.netzendy.io By taking advantage of phenomena like the chirality-induced spin selectivity (CISS) effect, it may be possible to monitor the chirality of a single molecule during a reaction. pku.edu.cnnih.gov This could provide unprecedented insight into the mechanisms of asymmetric synthesis or racemization processes involving this compound.

While direct single-molecule studies on this compound have not yet been reported, the methodologies are developing rapidly. Future research could involve anchoring the molecule between two electrodes and measuring changes in electron transport as its stereochemistry is altered, for instance, during an enzyme-catalyzed kinetic resolution. Such studies would provide fundamental data on the energy landscapes of chiral intermediates and transition states, paving the way for the rational design of highly stereoselective catalysts. pku.edu.cnnih.gov

Table of Mentioned Compounds

Compound Name
This compound
1-Phenylethanol (B42297)
2-Phenylethanol
Phenylacetic acid
Glucose
Glycerol
L-phenylalanine

Q & A

Basic: What established synthetic pathways exist for 1-Phenylethyl phenylacetate, and how do their yields and purity compare?

Answer:
this compound can be synthesized via carbonyl chloride-mediated reactions or olefination methods. The carbonyl chloride method uses phenylacetate precursors, sodium hydroxide, and carbon monoxide with cobalt carbonyl catalysts, achieving high purity (>95%) and scalability (e.g., 1800 t/a production) . Alternatively, microwave-assisted olefination of methyl phenylacetate with paraformaldehyde and NaH in toluene yields α,β-unsaturated esters, with reaction optimization critical for improving yields (typically 60–85%) . Researchers should compare solvent choice, catalyst efficiency, and energy input (e.g., microwave vs. conventional heating) to optimize lab-scale synthesis.

Basic: How is the stereochemical configuration of this compound determined experimentally?

Answer:
Vibrational Circular Dichroism (VCD) combined with FTIR spectroscopy and ab initio Hartree–Fock calculations is the gold standard for assigning absolute stereochemistry. This approach resolves enantiomeric ambiguity by comparing experimental and simulated spectra, particularly for chiral centers in complex molecules like this compound derivatives . For example, VCD analysis of structurally similar pyrano[2,3-c]pyridine derivatives confirmed (R)- and (S)-configurations with >99% confidence .

Advanced: How do studies reconcile contradictory findings on this compound's apoptotic vs. cytostatic effects in cancer models?

Answer:
Discrepancies arise from cell-type-specific responses and concentration-dependent mechanisms. In prostate cancer (PC3, DU145), phenylacetate derivatives induce cytostatic effects via G1 cell cycle arrest and reduced invasiveness without apoptosis . Conversely, osteosarcoma models show apoptosis linked to Bcl-2 downregulation, Bax upregulation, and p21Cip1-mediated pRb dephosphorylation . Researchers must standardize dosing (e.g., 5–20 mM for cytostasis vs. >10 mM for apoptosis) and validate pathway markers (e.g., caspase activation for apoptosis, HLA expression for differentiation) to contextualize results .

Advanced: What methodological considerations are critical when designing in vitro studies on phenylacetate derivatives' anticancer effects?

Answer:
Key factors include:

  • Dose Optimization : Use clinically relevant concentrations (≤20 mM) to avoid non-physiological toxicity .
  • Combination Therapy : Co-treatment with agents like suramin enhances efficacy; synergy assays (e.g., Chou-Talalay method) are recommended .
  • Phenotypic Endpoints : Quantify tumorigenicity (e.g., soft agar assays) and invasiveness (e.g., Matrigel transwell) alongside molecular markers (e.g., urokinase plasminogen activator) .
  • Normal Cell Controls : Include non-malignant cells (e.g., endothelial cells) to confirm selective cytotoxicity .

Basic: What analytical techniques are recommended for characterizing phenylacetate derivatives in biological matrices?

Answer:

  • LC-MS/MS : Quantifies phenylacetate and metabolites (e.g., phenylacetylglutamine) in plasma, with LLOQ ≤1 µg/mL .
  • NMR Spectroscopy : Resolves structural integrity and degradation products in stability studies.
  • VCD/FTIR : Assigns stereochemistry in synthesized derivatives .
  • qPCR/Western Blot : Validates gene expression changes (e.g., TGF-β2, HLA) in mechanistic studies .

Advanced: How do bacterial phenylacetate catabolic pathways inform biotechnological applications?

Answer:
Aerobic pathways in bacteria like P. bryophila involve oxepin-CoA hydrolase, enabling phenylacetate utilization as a carbon source (fitness score >0.8 in minimal media) . Researchers can engineer microbial consortia to degrade environmental phenylacetate contaminants by overexpressing key enzymes (e.g., CoA ligases) or integrating pathway modules into synthetic biology systems . Proteomics-guided network analysis reveals cross-talk with TCA cycles and amino acid metabolism, critical for optimizing degradation efficiency .

Advanced: What pharmacokinetic challenges arise with phenylacetate derivatives in clinical settings?

Answer:

  • Metabolic Clearance : Rapid conversion to phenylacetylglutamine (PAGN) necessitates sustained dosing (e.g., 20 g/24 hrs infusion) to maintain therapeutic plasma levels .
  • Neurotoxicity Risk : Phenylacetic acid (PAA) accumulation correlates with neurologic adverse events (AEs); therapeutic drug monitoring (TDM) is advised for doses >10 g/day .
  • Hepatic/Renal Adjustments : Reduce doses in Child–Pugh C cirrhosis (↓30%) or CrCl <30 mL/min to prevent toxicity .

Basic: What toxicological profiles are reported for phenylacetate derivatives in preclinical studies?

Answer:
Acute toxicity studies in rats show oral LD50 = 2.55 g/kg and dermal LD50 = 2.4 g/kg . Subchronic exposure (≤1% in formulations) causes mild irritation but no sensitization in humans . Researchers should prioritize in vitro assays (e.g., Ames test, micronucleus) and hepatocyte models to assess genotoxicity and metabolic acidosis risks before in vivo trials .

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